Compound Description: This compound is a pyrazole derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position and a 2,2,2-trifluoroethyl group at the 1-position of the pyrazole ring. It was synthesized and characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS. Its crystal structure was determined by X-ray diffraction and compared to theoretical calculations obtained through density functional theory (DFT). []
Relevance: This compound shares a core pyrazole structure with 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. Both compounds possess the same 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 4-position of the pyrazole ring. The main difference lies in the substituent at the 1-position, with this compound having a 2,2,2-trifluoroethyl group instead of an ethyl group. []
Compound Description: This compound is an indole derivative featuring a tert-butyl carboxylate group at the 1-position, a chlorine atom at the 6-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 3-position of the indole ring. It was synthesized via a three-step substitution reaction and characterized using 1H NMR, 13C NMR, IR, and MS spectroscopies. Its single crystal structure was determined by X-ray diffraction and compared to DFT calculations. []
Relevance: While structurally different from 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, this compound is included due to the shared presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This structural element, often used in organic synthesis, suggests potential similarities in reactivity and applications. Both compounds also utilize spectroscopic techniques and DFT calculations for structural characterization. []
Compound Description: This compound is a tryptophan derivative containing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 7-position of the indole ring. It's synthesized through a direct C7 functionalization of N-Boc-L-tryptophan methyl ester using an iridium catalyst and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. []
Relevance: This compound's relevance to 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole stems from the shared 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. Despite belonging to different heterocyclic classes (indole vs. pyrazole), the presence of this group highlights a possible connection in their synthetic pathways or applications in cross-coupling reactions. []
[13C42H3] N-methylpyrazole
Compound Description: This compound is a stable isotope-labeled version of N-methylpyrazole, specifically enriched with carbon-13 and deuterium. It serves as a key intermediate in the synthesis of a stable isotope-labeled drug candidate. This particular isotopic labeling is achieved through a novel bisacetal cyclization reaction, starting with commercially available diethyl [13C3] malonate and [13C2H3] iodomethane. []
Relevance: This compound relates to 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole because both molecules share the fundamental pyrazole ring structure. While [13C42H3] N-methylpyrazole lacks the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent, its significance lies in showcasing the diverse applications of pyrazole derivatives, especially in medicinal chemistry, where stable isotope labeling is crucial for drug development and metabolic studies. []
Compound Description: This compound is a pyridine derivative containing a pyrrolidine group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position. It's synthesized via nucleophilic substitution and Suzuki reactions and is characterized by various techniques including MS, 1H NMR, 13C NMR, and infrared spectroscopy. Its single-crystal structure is determined using X-ray diffraction. DFT calculations, utilizing the B3LYP/6-311 + G(2d, p) basis set, are used to optimize its crystal structure and analyze geometric parameters, molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), Hirshfeld analysis, and vibrational absorption bands. []
Relevance: This compound is relevant to 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole due to the shared presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. While this compound features a pyridine ring instead of pyrazole, the common structural motif suggests potential similarities in their reactivity as building blocks in Suzuki coupling reactions. []
Compound Description: This compound is a benzoic acid ester derivative characterized by a methyl ester group at the 1-position, a fluorine atom at the 3-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 5-position of the benzene ring. It was synthesized through a three-step substitution reaction and its structure was confirmed by FTIR, 1H NMR, 13C NMR, mass spectrometry, and X-ray diffraction analysis of its single crystals. The experimental findings, including crystallographic and conformational analyses, were further corroborated by DFT calculations. []
Relevance: Though structurally different from 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, this compound is included due to the shared presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, suggesting potential similarities in their applications. []
Compound Description: This compound is a ketone derivative characterized by a pyrrolidine group attached to the carbonyl carbon, a methyl group at the 2-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position of the benzene ring. It was synthesized through a three-step substitution reaction and its structure was confirmed using FTIR, 1H NMR, 13C NMR, mass spectrometry, and X-ray diffraction analysis of its single crystals. DFT calculations were employed to further investigate its molecular structure, confirming its consistency with the experimental crystal structure. []
Relevance: While structurally different from 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, the compound is included due to the shared 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, suggesting potential overlaps in their synthetic utility. []
Compound Description: This compound is a Biginelli compound synthesized via a lithium bromide-catalyzed reaction. It contains a boronate ester group and its crystal structure is stabilized by intermolecular N—H⋯O and N—H⋯S hydrogen bonds. []
Relevance: Although it differs structurally from 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, this compound is included because it highlights the versatility of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group in synthetic chemistry, particularly in multi-step reactions. []
Compound Description: This compound, also known as pinacolatodiisopropanolaminatodiboron or PDIPA diboron, is a reagent used as a boron source in conjunction with a copper catalyst. It facilitates the installation of a pinacol boronic ester onto electron-deficient alkenes and alkynes. []
Relevance: While structurally dissimilar to 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, it shares the presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This commonality, along with its application in introducing boronic ester functionalities, suggests a potential link in their utility for building complex molecules. []
Compound Description: This compound is a key intermediate in the synthesis of PRO1, an mTOR-targeted PROTAC molecule. It's synthesized via a palladium-catalyzed Suzuki reaction involving 5-(4,4,5,5-tetramethyl-1,3,2-dioxobenzaldehyde-2-yl)benzo[d]oxazole-2-amine and 3-(2-{4-amino-3-iodine-1H-pyrazole[3,4-d]pyrimidine-1-ethoxy}propionic acid) tert-butyl ester. [, ]
Relevance: This compound highlights the synthetic utility of a closely related analog of 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, where the boronate ester is replaced by a similar boronic acid derivative. The compound's role in the Suzuki coupling to form tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate underscores the shared synthetic versatility of these boronic acid derivatives. [, ]
(E)-3-boronoacrolein pinacolate
Compound Description: (E)-3-boronoacrolein pinacolate is a versatile compound used in organic synthesis. It can act as either a diene or a dienophile in cycloaddition reactions and as an electrophile in 1,2-addition reactions. []
Relevance: This compound, while structurally different from 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, is included due to the shared presence of the pinacol boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). This structural similarity suggests potential commonalities in their reactivity and synthetic applications, especially in reactions involving the boronate ester functionality. []
Compound Description: This compound represents a key intermediate in the synthesis of Baricitinib, a medication used to treat rheumatoid arthritis. It's synthesized through a reaction between a 4-pyrazole boride and 2-[1-(ethylsulfonyl-3-azacyclobutaneylidene)acetonitrile. The key feature of this synthesis is that the nitrogen on the pyrazolone ring of 4-pyrazole boride does not require protection, simplifying the process and making it more cost-effective for industrial production. []
Relevance: This compound is structurally related to 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, sharing the core pyrazole ring structure with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 4-position. This close structural similarity suggests they might share similar reactivity profiles, particularly in reactions involving the boronate ester group. Additionally, both compounds serve as crucial intermediates in the synthesis of pharmaceutical compounds. []
Compound Description: This compound serves as a key intermediate in the synthesis of Linifanib (ABT-869), a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs) with anti-angiogenic and anti-tumor activity. It is synthesized from 1-fluoro-4-nitrobenzene through a series of reactions including Suzuki cross-coupling, reduction, and condensation with 1-fluoro-2-isocyanato-4-methylbenzene. []
Relevance: This compound, though not directly containing a pyrazole ring, is structurally related to 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole due to the shared presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group. This common structural motif suggests possible similarities in their reactivity as substrates in cross-coupling reactions, highlighting the versatility of this group in building diverse molecular structures with potential pharmaceutical applications. []
Compound Description: This compound is a pyrazole derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl substituent at the 4-position and a 2-bromobenzyl group at the 1-position of the pyrazole ring. Its structure has been studied using DFT calculations and confirmed by X-ray crystallography. []
Relevance: This compound is closely related to 1-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, sharing the same core structure with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position of the pyrazole ring. The key difference lies in the substituent at the 1-position, where this compound has a 2-bromobenzyl group compared to the ethyl group in the target compound. This structural similarity suggests that they likely share similar reactivity profiles and could potentially be synthesized through analogous routes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.